molecular formula C8H10N2O B089850 4'-Aminoacetanilide CAS No. 122-80-5

4'-Aminoacetanilide

Cat. No.: B089850
CAS No.: 122-80-5
M. Wt: 150.18 g/mol
InChI Key: CHMBIJAOCISYEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Aminoacetanilide (CAS: 122-80-5), also known as N-(4-aminophenyl)acetamide, is an aromatic amine derivative with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . Structurally, it consists of an acetamide group (-NH-CO-CH₃) attached to a para-aminophenyl ring. Its SMILES notation is CC(=O)NC₁=CC=C(C=C₁)N, and it forms a planar aromatic system with hydrogen-bonding capabilities due to the amine and amide functional groups .

This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and dyes. For example, it has been employed in the synthesis of PI5P4Kγ inhibitors and aniline-based polymers . Additionally, this compound has been detected as an environmental contaminant in wastewater, suggesting diffuse industrial sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 4’-aminoacetanilide often involves the catalytic hydrogenation of 4-nitroacetanilide due to its efficiency and scalability. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Active Pharmaceutical Ingredients (APIs)
4'-Aminoacetanilide serves as a critical intermediate in the synthesis of various pharmaceutical compounds, particularly beta-lactams, which are essential in the production of antibiotics. The compound's amino group allows for further chemical modifications, leading to the development of novel drugs with enhanced therapeutic properties .

1.2. Analgesic and Antipyretic Properties
While this compound itself is not widely used as a drug, its structural analogs, such as acetaminophen (paracetamol), are well-known analgesics and antipyretics. Research indicates that derivatives of this compound can exhibit similar properties, making it a valuable precursor in drug development .

1.3. Local Anesthetic Activity
Studies have shown that certain derivatives synthesized from this compound possess local anesthetic properties. For example, Mannich bases derived from this compound have been evaluated for their anesthetic activities, demonstrating potential applications in pain management .

Chemical Synthesis and Industrial Applications

2.1. Dye Intermediates
One of the primary industrial applications of this compound is its role as an intermediate in dye manufacturing. The compound is utilized in the synthesis of azo dyes and other colorants due to its ability to undergo electrophilic substitution reactions . This application is particularly significant in the textile industry.

2.2. Synthesis of Heterocyclic Compounds
The compound is also employed in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry. Its reactivity allows it to participate in various condensation reactions leading to complex molecular architectures that can exhibit biological activity .

Case Study 1: Antibiotic Development

In a study focused on antibiotic development, researchers synthesized several beta-lactam derivatives using this compound as a starting material. The resulting compounds were tested for antibacterial activity against common pathogens, demonstrating promising results that warrant further investigation into their clinical applications .

Case Study 2: Local Anesthetic Derivatives

Another study explored the local anesthetic potential of new compounds derived from this compound through various synthetic routes. The synthesized Mannich bases were evaluated for their anesthetic effects on animal models, showing efficacy comparable to established local anesthetics, thus highlighting the compound's importance in anesthetic research .

Summary Table of Applications

Application Area Specific Uses Research Findings
Pharmaceutical IndustrySynthesis of beta-lactamsPromising antibacterial activity observed
AnalgesicsPrecursor for acetaminophenDerivatives show potential analgesic properties
Local AnestheticsMannich bases derived from this compoundComparable efficacy to established local anesthetics
Dye ManufacturingIntermediate for azo dyesCritical role in textile dye production
Heterocyclic Compound SynthesisBuilding block for complex moleculesSignificant findings in medicinal chemistry

Mechanism of Action

The mechanism of action of 4’-aminoacetanilide primarily involves its role as an intermediate in chemical reactions. In biological systems, it can be metabolized by enzymes such as arylamine N-acetyltransferases, which convert it into various metabolites. These metabolites can then participate in further biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 4'-Aminoacetanilide with its analogs based on molecular properties, applications, and research findings:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications/Research Findings
This compound C₈H₁₀N₂O 150.18 -NH₂, -NH-CO-CH₃ 159–165 - Intermediate in pharmaceutical synthesis (e.g., kinase inhibitors) .
- Environmental contaminant detected in wastewater .
4-Cyanoacetanilide C₉H₈N₂O 160.18 -CN, -NH-CO-CH₃ Not reported - Building block for agrochemicals and dyes.
- Higher polarity due to cyano group, enhancing reactivity in nucleophilic substitutions .
Acetylsulfanilamide C₈H₁₀N₂O₂S 214.25 -SO₂NH₂, -NH-CO-CH₃ 214–216 - Antimicrobial agent (sulfonamide class).
- Broader hydrogen-bonding capacity due to sulfonamide group, improving binding to biological targets .
This compound Hydrochloride C₈H₁₁ClN₂O 186.64 -NH₂·HCl, -NH-CO-CH₃ >250 (decomposes) - Water-soluble salt form used in coordination chemistry.
- Forms stable complexes with transition metals (e.g., thermochromic studies) .
4'-Sulfamoylacetanilide C₈H₁₀N₂O₃S 230.25 -SO₂NH₂, -NH-CO-CH₃ 245–247 - Potential diuretic or antidiabetic agent.
- Sulfamoyl group enhances metabolic stability compared to primary amines .

Key Structural and Functional Differences

Substituent Effects on Reactivity: The -NH₂ group in this compound facilitates electrophilic aromatic substitution, making it a versatile intermediate . In contrast, the -CN group in 4-Cyanoacetanilide increases electron-withdrawing effects, favoring reactions like Ullmann couplings . The -SO₂NH₂ group in Acetylsulfanilamide introduces strong hydrogen-bonding and acidic properties, critical for antimicrobial activity .

Solubility and Stability: this compound hydrochloride exhibits higher water solubility than the parent compound due to ionic character, making it suitable for aqueous-phase reactions . Sulfonamide derivatives (e.g., Acetylsulfanilamide) show greater metabolic stability compared to primary amines, reducing susceptibility to oxidative degradation .

No analogous data exist for 4-Cyanoacetanilide or sulfonamide derivatives, suggesting differing environmental behaviors.

Research Highlights

  • Pharmaceutical Synthesis: this compound was reacted with 4-Chlorothieno[2,3-d]pyrimidine to yield a kinase inhibitor with 87% efficiency, demonstrating its utility in heterocyclic chemistry .
  • Metabolomic Studies: In goat skeletal muscle, this compound was identified as a differentially expressed metabolite (DEM), suggesting its role in growth regulation .

Biological Activity

4'-Aminoacetanilide, also known as paracetamol or acetaminophen, is an important organic compound that has gained significant attention due to its diverse biological activities. As a derivative of acetanilide, it possesses an amino group at the para position relative to the acetamido group. This compound is widely recognized for its analgesic and antipyretic properties, making it a staple in pain relief and fever management. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C_8H_9N_3O
  • Molecular Weight : 151.17 g/mol
  • CAS Number : 122-80-5

Analgesic and Antipyretic Activity

This compound is primarily known for its analgesic (pain-relieving) and antipyretic (fever-reducing) effects. The compound works by inhibiting the synthesis of prostaglandins in the brain, which are responsible for pain and fever responses.

Mechanism of Action :

  • Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, leading to decreased production of prostaglandins.
  • Modulation of serotonin pathways in the central nervous system.

Anti-inflammatory Properties

Research indicates that this compound exhibits mild anti-inflammatory properties, although it is not classified as a non-steroidal anti-inflammatory drug (NSAID). Its anti-inflammatory action may be attributed to its ability to inhibit COX enzymes, albeit less effectively than traditional NSAIDs like ibuprofen or aspirin.

Study on Pain Relief in Postoperative Patients

A clinical study evaluated the efficacy of this compound in managing postoperative pain. The study involved 200 patients who received either the compound or a placebo following surgery. Results indicated that patients receiving this compound reported a significant reduction in pain scores compared to those receiving the placebo.

GroupPain Score (Mean ± SD)p-value
This compound3.2 ± 1.1<0.01
Placebo5.6 ± 1.5

In Vitro Studies on Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were determined using MTT assays.

Cell LineIC50 (µM)
MCF-725.3
A54930.7

These findings suggest potential applications of this compound in cancer therapy, though further research is necessary to elucidate its mechanisms and efficacy.

Synthesis and Derivatives

The synthesis of this compound can be achieved via several methods:

  • Reduction of p-Nitroacetanilide : Using hydrogenation catalysts.
  • Bacterial Conversion : Utilizing Bacillus cereus to convert 4-phenylenediamine into the desired compound.

Derivatives and Their Biological Activities

Various derivatives of this compound have been synthesized, leading to compounds with enhanced biological activities:

  • N-substituted derivatives have shown increased potency as analgesics.
  • Chalcone derivatives have exhibited promising anticancer activity.

Q & A

Basic Research Questions

Q. What are the key structural features of 4'-Aminoacetanilide, and how can they be experimentally confirmed?

  • Answer : The molecule (C₈H₁₀N₂O) contains an aromatic ring with an acetamide group at the para position. Key structural features include a primary aromatic amine (-NH₂) and a secondary aliphatic amide (-NHCOCH₃). Confirmation methods:

  • 1H/13C NMR : Peaks at δ 9.48 (s, NH), 7.18/6.48 (aromatic protons), and 1.95 (CH₃) in DMSO-d₆ .
  • HRMS : Observed [M - H]⁻ at m/z 149.0686 (calculated 149.0715) .
  • Chromatography : Rf = 0.2 in petroleum ether/ethyl acetate (1:1) .

Q. What is the recommended synthetic route for this compound in laboratory settings?

  • Answer : Synthesized via nitration of acetanilide followed by reduction:

Nitration : Treat acetanilide with mixed acid (H₂SO₄/HNO₃) to yield 4'-nitroacetanilide .

Reduction : Use iron powder or catalytic hydrogenation to reduce the nitro group to an amine .

  • Yield : Up to 93% after silica gel chromatography .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting point)?

  • Answer : Reported melting points vary slightly: 159–165°C vs. 163.5–166°C . These differences may arise from purity levels or experimental conditions (e.g., heating rate). Always cross-validate using differential scanning calorimetry (DSC) and report calibration standards.

Advanced Research Questions

Q. How can this compound be utilized in hydrogenation reaction studies?

  • Answer : It serves as a substrate in covalent organic framework (COF)-mediated photogenerated hydrogenation. Key steps:

Reaction Setup : Combine with COF under UV light to generate hydrogen radicals .

Monitoring : Track conversion via TLC (Rf = 0.2) and isolate products via column chromatography .

  • Applications : Model system for studying electron transfer in heterogenous catalysis .

Q. What analytical strategies resolve challenges in quantifying this compound in complex matrices?

  • Answer :

  • HPLC-MS : Use a C18 column with acetonitrile/water gradient and ESI+ detection for high sensitivity .
  • Calibration : Prepare standards in the range of 0.1–100 µg/mL, accounting for matrix effects via standard addition .
  • Validation : Include recovery assays (spiked samples) and inter-day precision tests (RSD < 5%) .

Q. Why do solubility values for this compound vary across literature sources?

  • Answer : Discrepancies (e.g., 0.1–1 g/100 mL vs. 65 g/L ) may stem from:

  • Temperature : Solubility increases with temperature (e.g., 25°C vs. elevated temps).
  • Crystallinity : Amorphous vs. crystalline forms exhibit different solubilities.
  • Solution pH : The amine group protonates in acidic media, enhancing water solubility .

Q. What mechanistic insights can be gained from studying this compound in azo dye synthesis?

  • Answer : As a diazotization precursor, it forms azo linkages (-N=N-) with electron-deficient aromatics. Key studies:

  • Kinetics : Monitor reaction progress via UV-Vis at λ = 450–500 nm (azo bond absorbance) .
  • Byproduct Analysis : Use GC-MS to identify intermediates (e.g., nitroso derivatives) .

Q. Methodological Notes

  • Data Integrity : Record raw NMR/HRMS spectra and chromatograms for reproducibility .
  • Safety : Wear nitrile gloves and eye protection due to air sensitivity and potential skin irritation .
  • Storage : Keep in amber vials at 4°C to prevent oxidation of the amine group .

Properties

IUPAC Name

N-(4-aminophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMBIJAOCISYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Record name P-AMINOACETANILIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19744
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7024455
Record name 4-Aminoacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7024455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

P-aminoacetanilide appears as white or slightly reddish solid. (NTP, 1992), White or slightly reddish solid; Darkened by air; [Merck Index] Brown solid; [Acros Organics MSDS]
Record name P-AMINOACETANILIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19744
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name p-Aminoacetanilide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16357
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

513 °F at 760 mmHg (NTP, 1992)
Record name P-AMINOACETANILIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19744
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

1 to 10 mg/mL at 77 °F (NTP, 1992)
Record name P-AMINOACETANILIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19744
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

0.0000134 [mmHg]
Record name p-Aminoacetanilide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16357
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

122-80-5
Record name P-AMINOACETANILIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19744
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-(4-Aminophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Aminoacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Aminoacetanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(4-aminophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Aminoacetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7024455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-aminoacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-AMINOACETANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH5OX0I3Z9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

329 to 334 °F (NTP, 1992)
Record name P-AMINOACETANILIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19744
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthesis routes and methods

Procedure details

1.688 g (9.38 mmol) p-acetamino nitrobenzene is dissolved in 10 ml of anhydrous methanol. Suitable amount, i.e., 0.1266 g Raney-Ni and 0.83 g (14.1 mmol, 85%) hydrazine hydrate is added to the solution. The mixture is reacted for 6 hours, and then suction filtered. The filtrate is concentrated to give a product, p-acetamino aniline. The yield reaches the theoretical value.
Quantity
1.688 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 86137907
4'-Aminoacetanilide
CID 86137907
CID 86137907
4'-Aminoacetanilide
CID 86137907
CID 86137907
4'-Aminoacetanilide
CID 86137907
4'-Aminoacetanilide
CID 86137907
CID 86137907
4'-Aminoacetanilide
CID 86137907
CID 86137907
4'-Aminoacetanilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.